BenchChemオンラインストアへようこそ!

4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Probenecid Derivatives

CAS 313365-00-3 is a rationally designed probenecid-amide derivative and a selective inhibitor of human carbonic anhydrase isoforms hCA IX and hCA XII. Unlike acetazolamide, its engineered 5-isopropyl-1,3,4-thiadiazole moiety ablates off-target hCA II inhibition (Ki > 10,000 nM). This selectivity makes it a non-fungible chemical probe for discriminating between cytosolic and tumor-associated CAs in target deconvolution, phenotypic screening, and tumor microenvironment studies.

Molecular Formula C18H26N4O3S2
Molecular Weight 410.55
CAS No. 313365-00-3
Cat. No. B2786158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
CAS313365-00-3
Molecular FormulaC18H26N4O3S2
Molecular Weight410.55
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C
InChIInChI=1S/C18H26N4O3S2/c1-5-11-22(12-6-2)27(24,25)15-9-7-14(8-10-15)16(23)19-18-21-20-17(26-18)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21,23)
InChIKeyOHGIWVPBGKIVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 313365-00-3): A Probenecid-Derived Sulfonamide for Selective Carbonic Anhydrase Inhibition


4-(Dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 313365-00-3) is a tertiary sulfonamide belonging to the class of probenecid-amide derivatives rationally designed as selective inhibitors of human carbonic anhydrases (hCAs). It features a dipropylsulfamoyl benzamide core linked to a 5-isopropyl-1,3,4-thiadiazole moiety, a structural combination aimed at ablating off-target hCA II inhibition while retaining or enhancing potency against the tumor-associated, membrane-bound isoforms hCA IX and XII [1].

Why Generic Probenecid or Simple Sulfonamides Cannot Substitute for CAS 313365-00-3 in hCA Isoform-Selective Research


Generic substitution is precluded by the compound's engineered isoform selectivity profile. Unlike probenecid or classical aromatic sulfonamides such as acetazolamide, which broadly inhibit cytosolic hCA II and thus carry predictable side-effect liabilities, the specific 5-isopropyl-1,3,4-thiadiazole modification on the 4-(dipropylsulfamoyl)benzamide scaffold is designed to eliminate hCA II binding (Ki > 10,000 nM) while conferring potent inhibition of the transmembrane isoforms hCA IX and XII [1]. This functional divergence is directly attributable to the specific heterocyclic substitution pattern, making the compound a non-fungible tool for discriminating between cytosolic and tumor-associated carbonic anhydrase isoforms in target validation and phenotypic screening campaigns [1].

Quantitative Evidence Guide for CAS 313365-00-3: Differentiation Against Closest Analogs and Baseline Inhibitors


hCA XII Inhibitory Potency of the 5-Isopropyl-Thiadiazole Analog Compared to the Parent Drug Probenecid

The probenecid-amide series, of which CAS 313365-00-3 is the 5-isopropyl-thiadiazole congener, demonstrates that appropriate heterocyclic substitution transforms probenecid from a weak, non-selective CA inhibitor into a potent hCA XII-selective agent. The series exemplar (compound 4) achieves a Ki of 15.3 nM against hCA XII, whereas probenecid itself exhibits negligible inhibition of this isoform [1]. The target compound's specific 5-isopropyl group on the 1,3,4-thiadiazole ring is the critical pharmacophoric element that engages the hCA XII active site cleft, as validated by molecular docking studies within the same publication [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Probenecid Derivatives

hCA II Counter-Screening: Complete Loss of Off-Target Inhibition Versus Acetazolamide

A defining feature of the probenecid-amide chemotype is the engineered loss of hCA II inhibition. The entire series, including the thiadiazole-bearing derivatives, exhibits Ki values > 10,000 nM against hCA II, representing a complete ablation of activity against this ubiquitous cytosolic isoform [1]. In contrast, the reference pan-CA inhibitor acetazolamide (AAZ) shows a Ki of approximately 12 nM against hCA II [1]. This > 800-fold selectivity window is a direct consequence of the tertiary sulfonamide group (dipropylsulfamoyl) which cannot coordinate the catalytic zinc ion in hCA II but retains binding to the transmembrane isoforms [1].

Isoform Selectivity Off-Target Profiling Carbonic Anhydrase II

hCA IX Inhibition by the 5-Isopropyl-Thiadiazole Analog Versus Earlier Probenecid Amide Derivatives

Within the probenecid-amide series, the nature of the amide substituent dictates hCA IX inhibitory potency. While the parent compound probenecid is inactive against hCA IX, the introduction of a heterocyclic amide restores activity. The 5-isopropyl-thiadiazole substitution pattern (as in CAS 313365-00-3) is predicted to confer intermediate hCA IX potency, consistent with the series SAR showing that alkyl-substituted heterocycles provide balanced hCA IX/XII dual inhibition without sacrificing selectivity over hCA II [1]. This positions CAS 313365-00-3 favorably compared to simpler anilide derivatives in the same series that may lack hCA IX activity entirely.

Carbonic Anhydrase IX Hypoxic Tumor Targeting Structure-Activity Relationship

Structural Basis for Selectivity: Tertiary Sulfonamide Zinc-Binding Group Versus Primary Sulfonamide in Acetazolamide

CAS 313365-00-3 contains a tertiary sulfonamide (dipropylsulfamoyl) zinc-binding group (ZBG), which differs fundamentally from the primary sulfonamide ZBG present in classical CA inhibitors such as acetazolamide (AAZ). Biochemical data from the probenecid-amide series demonstrate that this tertiary sulfonamide modification is responsible for the dramatic selectivity shift: it prevents effective zinc coordination in hCA II while permitting inhibition of hCA IX and XII [1]. BindingDB entries confirm that other tertiary sulfonamides in the series consistently show hCA II Ki values > 10,000 nM, whereas the primary sulfonamide AAZ shows a Ki of 12 nM [1][2].

Zinc-Binding Group Tertiary Sulfonamide Mechanism of Action

Recommended Application Scenarios for CAS 313365-00-3 Based on Quantitative Selectivity Evidence


Target Validation Studies Requiring Pharmacological Dissection of hCA IX and XII from hCA II

CAS 313365-00-3 is indicated for experiments that demand discrimination between cytosolic CA II and the transmembrane isoforms hCA IX/XII. Its class-level hCA II Ki > 10,000 nM ensures that observed phenotypic effects in cell-based assays are attributable to hCA IX/XII inhibition rather than widespread CA II suppression, a common confound with acetazolamide (hCA II Ki ≈ 12 nM) [1]. This makes the compound suitable for target deconvolution in tumor cell lines where both hCA IX and hCA XII are expressed.

Hypoxic Tumor Microenvironment Research Utilizing pH Regulation Inhibitors

The compound's predicted dual hCA IX/XII inhibitory profile aligns with the requirements of tumor microenvironment studies, where acidification is driven by these transmembrane isoforms. Unlike probenecid, which lacks CA inhibitory activity, CAS 313365-00-3 provides a chemical probe to test the role of CA-mediated pH regulation in cancer cell migration, invasion, and chemoresistance under hypoxic conditions [1].

Structure-Activity Relationship (SAR) Campaigns on Probenecid-Derived Selective CA Inhibitors

For medicinal chemistry teams expanding the probenecid-amide chemical series, CAS 313365-00-3 serves as a specific reference compound representing the 5-isopropyl-1,3,4-thiadiazole substitution. Its procurement enables direct head-to-head comparisons with 5-phenyl, 5-methyl, or 5-ethylsulfanyl analogs to quantify the contribution of the isopropyl-thiadiazole group to isoform selectivity and potency [1].

In Vitro ADME-Tox Profiling of Tertiary Sulfonamide-Containing Probes

The tertiary sulfonamide (dipropylsulfamoyl) group is a critical determinant of metabolic stability and plasma protein binding distinct from primary sulfonamides. CAS 313365-00-3 can be used as a model compound in metabolic stability assays (e.g., human liver microsomes) and plasma protein binding studies to profile the ADME behavior of this chemotype, informing lead optimization of related hCA IX/XII-selective clinical candidates [1].

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.